
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. This molecule has gained a lot of attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is crucial for the survival and proliferation of cancer cells. BPTES specifically binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells. This is due to the inhibition of glutaminase, which leads to a decrease in the levels of glutamate. Glutamate is essential for the survival and proliferation of cancer cells, and its depletion leads to cell death. BPTES has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTES is its specificity for the glutaminase enzyme. This makes it a useful tool for studying the role of glutaminase in cancer cells. However, BPTES has some limitations, including its low solubility in water and its instability in biological fluids. These limitations make it challenging to administer BPTES in vivo.
Direcciones Futuras
There are several future directions for the study of BPTES. One potential direction is the development of more stable and soluble analogs of BPTES that can be administered in vivo. Another direction is the study of the combination of BPTES with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, could be studied using BPTES as a tool.
Métodos De Síntesis
The synthesis of BPTES involves several steps starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, including pyridine, bromine, and piperidine. The final product is obtained after several purification steps, including column chromatography.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential applications in cancer research. The molecule specifically targets the glutaminase enzyme, which is overexpressed in many cancer cells. By inhibiting this enzyme, BPTES has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVDSJZAOABKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

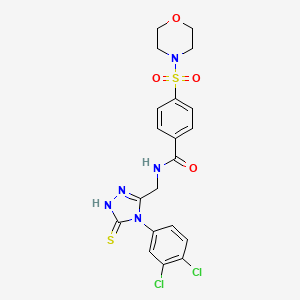
![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)

![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
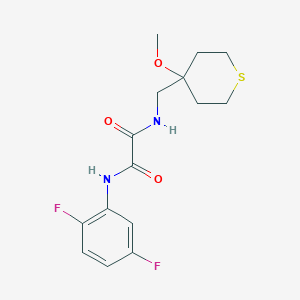
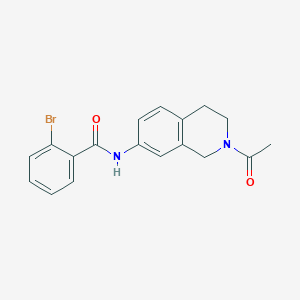
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)
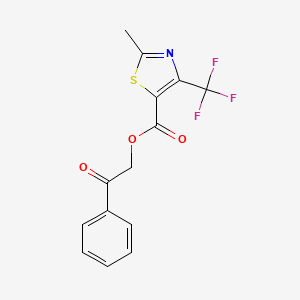
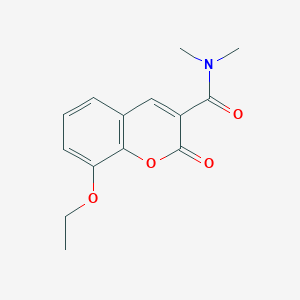
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2677219.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)